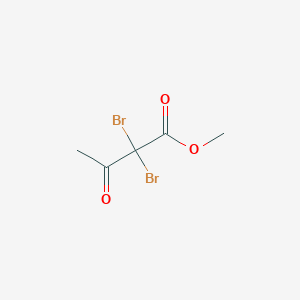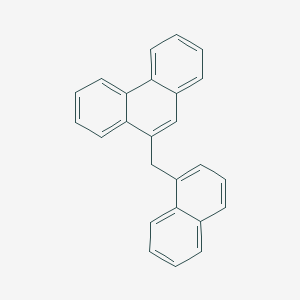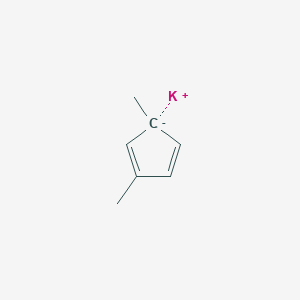
potassium;2,5-dimethylcyclopenta-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium;2,5-dimethylcyclopenta-1,3-diene is an organometallic compound that features a cyclopentadiene ring substituted with two methyl groups at the 2 and 5 positions, coordinated with a potassium ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium;2,5-dimethylcyclopenta-1,3-diene typically involves the deprotonation of 2,5-dimethylcyclopenta-1,3-diene using a strong base such as potassium hydride or potassium metal. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as:
2,5-dimethylcyclopenta-1,3-diene+K→this compound
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and controlled environments to ensure the purity and yield of the product. The use of automated systems for handling reactive potassium metal is also common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium;2,5-dimethylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclopentadienyl complexes.
Reduction: It can be reduced to form different organometallic species.
Substitution: The potassium ion can be substituted with other metal ions or organic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various metal halides or organic halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentadienyl complexes, while substitution reactions can produce a variety of organometallic compounds.
Wissenschaftliche Forschungsanwendungen
Potassium;2,5-dimethylcyclopenta-1,3-diene has several scientific research applications, including:
Chemistry: It is used as a precursor for synthesizing other organometallic compounds and as a ligand in coordination chemistry.
Biology: Research into its potential biological activity and interactions with biomolecules is ongoing.
Medicine: Investigations into its potential therapeutic applications, particularly in drug delivery systems, are being conducted.
Industry: It is used in the production of polymers, catalysts, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of potassium;2,5-dimethylcyclopenta-1,3-diene involves its ability to coordinate with metal ions and form stable complexes. The cyclopentadiene ring provides a conjugated system that can interact with various molecular targets, facilitating reactions and processes in which the compound is involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentadiene: A simpler analog without methyl substitutions.
2,3-Dimethylcyclopentadiene: Similar structure but with methyl groups at different positions.
5,5-Dimethylcyclopenta-1,3-diene: Another isomer with different methyl group positioning.
Uniqueness
Potassium;2,5-dimethylcyclopenta-1,3-diene is unique due to its specific substitution pattern, which affects its reactivity and coordination properties
Eigenschaften
CAS-Nummer |
109929-94-4 |
|---|---|
Molekularformel |
C7H9K |
Molekulargewicht |
132.24 g/mol |
IUPAC-Name |
potassium;2,5-dimethylcyclopenta-1,3-diene |
InChI |
InChI=1S/C7H9.K/c1-6-3-4-7(2)5-6;/h3-5H,1-2H3;/q-1;+1 |
InChI-Schlüssel |
OCORHIPPFQSMTR-UHFFFAOYSA-N |
Kanonische SMILES |
C[C-]1C=CC(=C1)C.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[methoxy(methyl)amino]ethyl 9H-xanthene-9-carboxylate](/img/structure/B14331369.png)

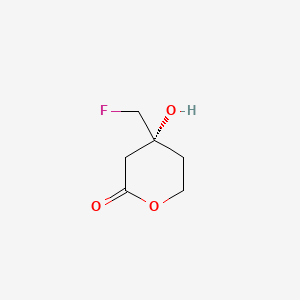

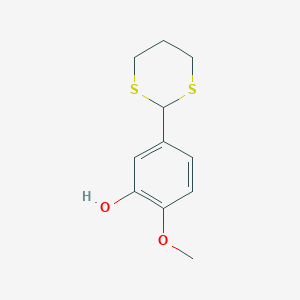
![4-[2-(Methanesulfonyl)ethyl]benzene-1,2-diol](/img/structure/B14331396.png)
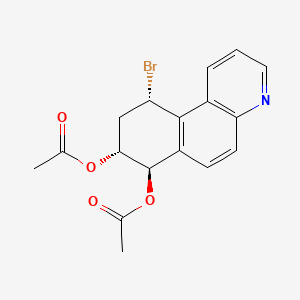
![1-{1-[2-(Octyloxy)phenyl]prop-1-en-1-yl}-1H-imidazole](/img/structure/B14331406.png)
